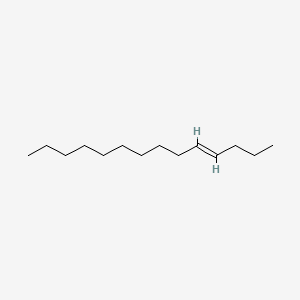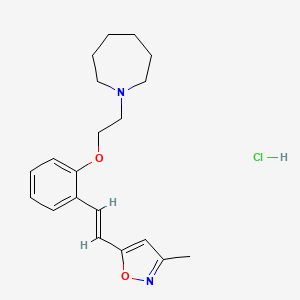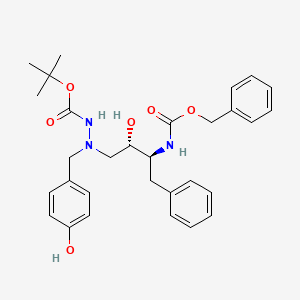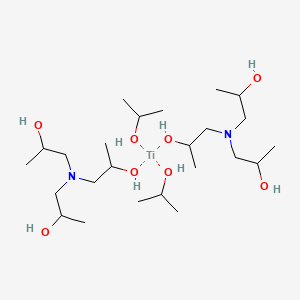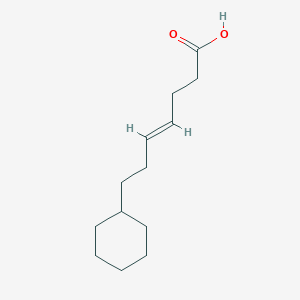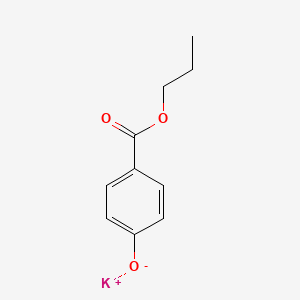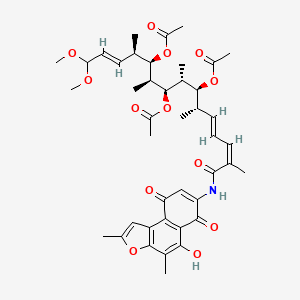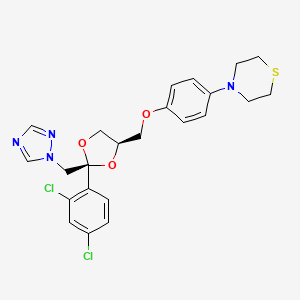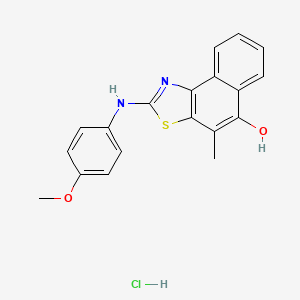
Naphtho(1,2-d)thiazol-5-ol, 2-((4-methoxyphenyl)amino)-4-methyl-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphtho(1,2-d)thiazol-5-ol, 2-((4-methoxyphenyl)amino)-4-methyl-, monohydrochloride is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho(1,2-d)thiazol-5-ol, 2-((4-methoxyphenyl)amino)-4-methyl-, monohydrochloride typically involves the formation of the thiazole ring followed by the introduction of the naphtho and methoxyphenyl groups. Common synthetic routes include:
Cyclization Reactions: Formation of the thiazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the naphtho and methoxyphenyl groups via substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Naphtho(1,2-d)thiazol-5-ol, 2-((4-methoxyphenyl)amino)-4-methyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Catalysts: Various catalysts can be used to facilitate the reactions, including transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different naphthoquinone derivatives, while reduction may produce various reduced thiazole compounds.
Aplicaciones Científicas De Investigación
Naphtho(1,2-d)thiazol-5-ol, 2-((4-methoxyphenyl)amino)-4-methyl-, monohydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in various industrial processes, including the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of Naphtho(1,2-d)thiazol-5-ol, 2-((4-methoxyphenyl)amino)-4-methyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Cellular Pathways: Influencing various cellular pathways, such as signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[d]thiazole-2-thiol: Another thiazole derivative with similar structural features.
Thiazole-4-carboxylic acid: A thiazole compound with different functional groups.
Uniqueness
Naphtho(1,2-d)thiazol-5-ol, 2-((4-methoxyphenyl)amino)-4-methyl-, monohydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
Propiedades
Número CAS |
81466-83-3 |
|---|---|
Fórmula molecular |
C19H17ClN2O2S |
Peso molecular |
372.9 g/mol |
Nombre IUPAC |
2-(4-methoxyanilino)-4-methylbenzo[e][1,3]benzothiazol-5-ol;hydrochloride |
InChI |
InChI=1S/C19H16N2O2S.ClH/c1-11-17(22)15-6-4-3-5-14(15)16-18(11)24-19(21-16)20-12-7-9-13(23-2)10-8-12;/h3-10,22H,1-2H3,(H,20,21);1H |
Clave InChI |
KWCOIIDUTYRUCV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2C3=C1SC(=N3)NC4=CC=C(C=C4)OC)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


